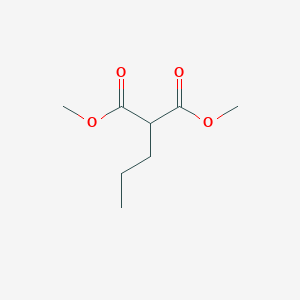

Dimethyl 2-propylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSAGKZHIWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930771 | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-96-2 | |

| Record name | 1,3-Dimethyl 2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-propylmalonate (CAS No. 14035-96-2), a key intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries.[1] This document details its physicochemical properties, synthesis protocols, chemical reactivity, and notable applications, particularly in drug development.

Core Properties of this compound

This compound is a diester of malonic acid featuring a propyl group attached to the α-carbon.[1] Under standard conditions, it exists as a colorless to pale yellow liquid.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14035-96-2[1] |

| Molecular Formula | C₈H₁₄O₄[1] |

| Molecular Weight | 174.19 g/mol [1] |

| Boiling Point | 204.4 °C at 760 mmHg[1] |

| Density | 1.037 g/cm³[1] |

| Refractive Index | 1.421[1] |

| Flash Point | 90.8 °C[1] |

Synthesis of this compound

The primary method for synthesizing this compound is the malonic ester synthesis.[1] This classic organic reaction involves the alkylation of dimethyl malonate with a suitable propyl halide.[1] The process is initiated by the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a propyl halide.[1]

Caption: General synthesis workflow for this compound via malonic ester synthesis.

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation.[1]

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

1-Bromopropane

-

Anhydrous solvent (e.g., THF, DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., sodium hydride).[1]

-

Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.[1]

-

Allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the enolate.[1]

-

Cool the reaction mixture again in an ice bath and add 1-bromopropane dropwise.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.[1]

-

After cooling, quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]

-

Wash the combined organic layers with water and then brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[1]

-

Purify the crude product by vacuum distillation to yield pure this compound.[1]

Chemical Reactivity and Applications

This compound is a valuable intermediate that can undergo several key chemical transformations.[1]

-

Hydrolysis and Decarboxylation: It can be hydrolyzed under acidic or basic conditions to yield 2-propylmalonic acid. Subsequent heating leads to decarboxylation, forming pentanoic acid.[1]

Caption: Key chemical transformations of this compound.

-

Further Alkylation: The alpha-carbon of this compound remains acidic and can be further alkylated, allowing for the synthesis of more complex malonate derivatives.

The versatility of this compound makes it a crucial building block in various sectors.

-

Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the synthesis of the anti-epileptic drug brivaracetam. The malonate framework is also utilized in the synthesis of barbiturates, anti-inflammatory drugs, and some anti-cancer agents.[2]

-

Agrochemicals and Materials Science: Its utility extends to the creation of diverse molecular structures for applications in agrochemicals and potentially new materials.

References

Physicochemical properties of Dimethyl 2-propylmalonate

An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 2-propylmalonate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a significant chemical intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Core Compound Properties

This compound is a diester of malonic acid, featuring a propyl group attached to the α-carbon.[1] Under standard conditions, it exists as a colorless to pale yellow liquid.[1] Its chemical structure makes it a valuable precursor in the synthesis of more complex molecules.[1]

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 14035-96-2 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 204.4 °C at 760 mmHg | [1] |

| Density | 1.037 g/cm³ | [1] |

| Refractive Index | 1.421 | [1] |

| Flash Point | 90.8 °C | [1] |

Synthesis Workflow

The primary method for synthesizing this compound is the malonic ester synthesis.[1][2] This process involves the alkylation of dimethyl malonate with a propyl halide.[1][2] The key steps include the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with the propyl halide.[1][2]

References

An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2-propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-propylmalonate (CAS No. 14035-96-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are predicted based on the chemical structure and data from analogous compounds.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | s | 6H | 2 x -OCH₃ |

| ~3.40 | t | 1H | -CH(COOCH₃)₂ |

| ~1.95 | m | 2H | -CH₂CH₂CH₃ |

| ~1.35 | m | 2H | -CH₂CH₂CH₃ |

| ~0.92 | t | 3H | -CH₂CH₂CH₃ |

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | 2 x C=O |

| ~52 | 2 x -OCH₃ |

| ~51 | -CH(COOCH₃)₂ |

| ~32 | -CH₂CH₂CH₃ |

| ~20 | -CH₂CH₂CH₃ |

| ~14 | -CH₂CH₂CH₃ |

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1440 | Medium | C-H bending |

| ~1250-1150 | Strong | C-O (ester) stretching |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174.19 | [M]⁺ (Molecular Ion) |

| 143 | [M - OCH₃]⁺ |

| 115 | [M - COOCH₃]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 2-propylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of Dimethyl 2-propylmalonate, a dialkyl malonate derivative used in organic synthesis. The detailed spectral interpretation is crucial for researchers in chemical synthesis and drug development for structure verification and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The quantitative data for these signals, including their chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 0.92 | 3H | Triplet (t) | 7.3 |

| H-b | 1.45 | 2H | Sextet | 7.3, 7.0 |

| H-c | 1.95 | 2H | Quartet (q) | 7.0 |

| H-d | 3.35 | 1H | Triplet (t) | 7.0 |

| H-e | 3.73 | 6H | Singlet (s) | - |

Spectral Interpretation

The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

-

Methyl Protons of the Propyl Group (H-a): The protons of the terminal methyl group of the propyl chain are predicted to appear as a triplet at approximately 0.92 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-b), with a typical coupling constant of around 7.3 Hz.

-

Methylene Protons of the Propyl Group (H-b and H-c): The two methylene groups of the propyl chain are diastereotopic and thus chemically non-equivalent. The methylene group adjacent to the methyl group (H-b) is expected to resonate at around 1.45 ppm as a sextet, due to coupling with the three methyl protons (H-a) and the two protons of the other methylene group (H-c). The methylene group attached to the malonate core (H-c) is predicted to appear at approximately 1.95 ppm as a quartet, resulting from coupling with the adjacent methylene protons (H-b).

-

Methine Proton (H-d): The single proton on the α-carbon of the malonate core is expected to be a triplet at around 3.35 ppm. Its multiplicity is due to coupling with the two adjacent methylene protons of the propyl group (H-c).

-

Methyl Ester Protons (H-e): The six protons of the two equivalent methyl ester groups are predicted to appear as a sharp singlet at approximately 3.73 ppm. The absence of adjacent protons results in a singlet signal.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.2. NMR Data Acquisition

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

The sample is maintained at a constant temperature of 298 K.

-

A standard single-pulse experiment is used with the following parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

4.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative proton ratios.

Visualization of Signaling Pathways

The following diagrams illustrate the structure of this compound and the coupling relationships between the protons, which give rise to the predicted splitting patterns.

Caption: Molecular structure of this compound with proton assignments.

References

13C NMR chemical shifts of Dimethyl 2-propylmalonate

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl 2-propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It includes a detailed experimental protocol for acquiring such a spectrum and a visual representation of the molecule with its corresponding chemical shift assignments. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The predicted chemical shifts, based on analogous compounds and established 13C NMR principles, are summarized in Table 1.[1][2] The assignments are based on the structure shown below:

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C=O | Carbonyl | ~169 |

| CH | Methine (C2) | ~52 |

| OCH3 | Methoxy | ~52 |

| CH2 (propyl) | Methylene | ~32 |

| CH2 (propyl) | Methylene | ~20 |

| CH3 (propyl) | Methyl | ~14 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm. Actual experimental values may vary slightly depending on the solvent and concentration.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.[3] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube.[4] Ensure the solution height is between 4.0 and 5.0 cm from the bottom of the tube.[3]

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).[5]

NMR Data Acquisition

-

Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or carbon-detect probe.[6]

-

Instrument Tuning: Before data acquisition, the spectrometer's probe should be tuned to the 13C frequency, and the magnetic field should be shimmed to ensure homogeneity.

-

Acquisition Parameters: The following are typical acquisition parameters for a qualitative 13C NMR spectrum with proton decoupling:[6][7]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker systems).

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[6]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[6]

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for sufficient relaxation of the carbon nuclei.[6]

-

Number of Scans: The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are required to achieve a good signal-to-noise ratio.[6]

-

Proton Decoupling: A standard proton decoupling sequence, such as waltz16, should be applied during the acquisition to simplify the spectrum by removing C-H couplings.[6]

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.[6]

-

Phasing and Baseline Correction: Manually phase the resulting spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.[6]

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3) or the TMS signal to 0.0 ppm.[6]

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and 13C NMR Signal Assignment

The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled with its predicted 13C NMR chemical shift.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 2-Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in Dimethyl 2-propylmalonate through infrared (IR) spectroscopy. It details the characteristic vibrational frequencies, offers a complete experimental protocol for spectral acquisition, and presents the data in a clear, structured format for easy interpretation and comparison.

Core Functional Group Analysis

This compound is a dialkyl malonate ester characterized by the presence of two ester functional groups and a propyl substituent on the alpha-carbon. The key functional groups and their expected infrared absorption regions are the carbonyl (C=O) stretch of the ester, the carbon-oxygen (C-O) single bond stretches, and the various carbon-hydrogen (C-H) stretching and bending vibrations of the methyl, methylene, and methine groups.

Due to the presence of two ester groups attached to the same carbon, malonic esters often exhibit two distinct C=O stretching bands. This phenomenon can arise from symmetric and antisymmetric coupling of the two carbonyl vibrations or from Fermi resonance. For dialkyl malonates, these bands are typically observed in the range of 1730-1760 cm⁻¹.[1]

Quantitative Infrared Spectral Data

While a specific, publicly available infrared spectrum for this compound is not readily found, the spectral data for its close analog, Diethyl 2-propylmalonate, provides a reliable reference for the expected absorption frequencies. The substitution of methyl groups for ethyl groups on the ester functionality is expected to cause only minor shifts in the primary absorption bands.

The following table summarizes the expected and observed (for Diethyl 2-propylmalonate) infrared absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Diethyl 2-propylmalonate | Intensity |

| C=O (Ester) | Symmetric & Antisymmetric Stretch | 1730 - 1760 | Not explicitly detailed, but expected in this range as a doublet. | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Not explicitly detailed, but expected in this range. | Strong |

| C-H (Alkane) | sp³ Stretch (CH₃, CH₂, CH) | 2850 - 3000 | Not explicitly detailed, but expected in this range. | Medium to Strong |

| C-H (Alkane) | Bend (CH₃, CH₂) | 1350 - 1470 | Not explicitly detailed, but expected in this range. | Medium |

Experimental Protocol: Acquiring the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample such as this compound.

Objective: To acquire a high-quality infrared spectrum of liquid this compound for the identification of its functional groups.

Materials:

-

FTIR Spectrometer (e.g., Thermo Nicolet 380 or Perkin-Elmer Spectrum-RX)[2]

-

Salt plates (e.g., NaCl or KBr), clean and dry[2]

-

Sample holder for salt plates[2]

-

Pasteur pipette or dropper[3]

-

This compound (neat liquid)

-

Volatile solvent for cleaning (e.g., chloroform or isopropanol)[3][4]

-

Lint-free tissues

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the instrument control software.

-

Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Place a pair of clean, dry salt plates in the sample holder and insert it into the spectrometer's sample beam.[2]

-

Close the sample compartment lid.

-

In the software, initiate the collection of a background spectrum. This will measure the absorbance of the salt plates and any atmospheric components, which will be subtracted from the sample spectrum.

-

Set the scanning parameters. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Once the background scan is complete, remove the salt plates from the sample compartment.

-

-

Sample Preparation (Neat Liquid Film):

-

Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one of the salt plates.[2]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.[2] Avoid introducing air bubbles.

-

Place the "sandwich" of salt plates into the sample holder.[2]

-

-

Sample Spectrum Acquisition:

-

Insert the sample holder containing the prepared sample into the spectrometer's sample beam.

-

Close the sample compartment lid.

-

In the software, initiate the collection of the sample spectrum using the same scanning parameters as the background scan.

-

The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed to identify the wavenumbers of the absorption peaks.

-

Compare the observed peak positions with the expected ranges for the functional groups of this compound.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a volatile solvent (e.g., isopropanol) and a lint-free tissue.[4] Do not use water , as the salt plates are water-soluble.

-

Store the clean, dry plates in a desiccator to prevent moisture absorption.

-

Visualizations

Logical Relationship of Functional Groups and IR Absorptions

Caption: Functional groups of this compound and their corresponding IR regions.

Experimental Workflow for FTIR Analysis of a Neat Liquid

Caption: Step-by-step workflow for acquiring an FTIR spectrum of a neat liquid sample.

References

Computational Modeling of Dimethyl 2-propylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-propylmalonate is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for optimizing reaction conditions and designing novel derivatives. This technical guide provides a comprehensive overview of the computational methodologies used to model the structure of this compound. It details the theoretical foundation, experimental protocols for computational analysis, and the expected data outputs. This document is intended to serve as a resource for researchers employing computational chemistry to elucidate the molecular characteristics of this compound and related compounds.

Introduction

This compound (C₈H₁₄O₄) is a diester of malonic acid distinguished by a propyl group at the α-carbon.[1] Its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients, necessitates a detailed understanding of its molecular structure and behavior.[2][3] Computational modeling provides a powerful avenue to investigate these aspects at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide outlines the standard computational workflow for characterizing the structure of a flexible molecule like this compound. The methodologies covered include conformational analysis to identify stable geometries, quantum chemical calculations to determine electronic properties and vibrational frequencies, and the prediction of key molecular descriptors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These experimental and computationally derived values serve as a benchmark for validating the results of new computational models.

| Property | Value | Reference |

| CAS Number | 14035-96-2 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Boiling Point | 204.4 °C at 760 mmHg | [1] |

| Density | 1.037 g/cm³ | [1] |

| Refractive Index | 1.421 | [1] |

| Flash Point | 90.8 °C | [1] |

Table 1: Physicochemical Properties of this compound

Computational Modeling Workflow

The computational analysis of this compound involves a multi-step process designed to thoroughly explore its potential energy surface and characterize its stable conformations. A generalized workflow for this process is depicted below.

Caption: Computational workflow for structural analysis.

Methodologies and Protocols

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A conformational search is essential to identify the low-energy structures that are most likely to be populated at room temperature.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Initial Structure Generation: A 3D structure of this compound is generated from its 2D representation using a molecular editor and subjected to an initial rough energy minimization.

-

Force Field Selection: A suitable molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, is chosen. These force fields provide a computationally efficient method for calculating the potential energy of different conformations.

-

Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed. Common methods include systematic rotation of all dihedral angles or Monte Carlo multiple minimum (MCMM) searches.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. A representative set of low-energy conformers is selected for further, more accurate calculations.

Quantum Chemical Calculations

To obtain more accurate structural and electronic information, the low-energy conformers identified through molecular mechanics are further refined using quantum chemical methods, such as Density Functional Theory (DFT).

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Method and Basis Set Selection: A DFT functional and basis set are chosen. A common choice for molecules of this type is the B3LYP functional with a 6-31G(d) or larger basis set.

-

Geometry Optimization: The geometry of each selected conformer is optimized at the chosen level of theory. This process finds the stationary point on the potential energy surface corresponding to the minimum energy for that conformation.

-

Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry. This serves two purposes:

-

Thermochemical Analysis: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which can be used to determine the relative populations of the conformers at a given temperature.

Predicted Data and Analysis

The computational workflow described above yields a wealth of quantitative data that provides deep insight into the molecular structure and properties of this compound.

Conformational Energies

The relative energies of the stable conformers, as calculated by DFT, are crucial for understanding the conformational landscape of the molecule. An example of how this data would be presented is shown in Table 2.

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | 75.3 |

| 2 | 0.85 | 0.92 | 15.1 |

| 3 | 1.20 | 1.35 | 7.6 |

| ... | ... | ... | ... |

Table 2: Theoretical Relative Energies and Populations of this compound Conformers at 298.15 K (Note: These are hypothetical values for illustrative purposes.)

Geometric Parameters

The optimized geometries provide precise information about bond lengths, bond angles, and dihedral angles for each stable conformer. A selection of key theoretical geometric parameters for the lowest energy conformer is presented in Table 3.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C=O (ester 1) | 1.210 |

| C=O (ester 2) | 1.211 |

| Cα-C(propyl) | 1.535 |

| Bond Angles | |

| O=C-O (ester 1) | 124.5 |

| Cα-C(propyl)-C(propyl) | 112.8 |

| Dihedral Angles | |

| O=C-Cα-C(propyl) | -65.3 |

| C-O-C-Cα | 178.9 |

Table 3: Selected Theoretical Geometric Parameters for the Global Minimum Conformer of this compound (Note: These are hypothetical values for illustrative purposes.)

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of this compound. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. Key vibrational modes and their predicted frequencies are summarized in Table 4.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O symmetric stretch | 1755 |

| C=O asymmetric stretch | 1738 |

| C-O stretch | 1150 |

| C-H stretch (propyl) | 2960 - 2875 |

| C-H stretch (methyl) | 2995 - 2950 |

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical, unscaled values for illustrative purposes.)

Logical Relationships in Computational Analysis

The decision-making process in computational chemistry often involves a series of logical steps to ensure the reliability and efficiency of the calculations. The following diagram illustrates a common logical workflow for conformational analysis and property prediction.

Caption: Logical workflow for conformational analysis.

Conclusion

Computational modeling offers an indispensable toolkit for the detailed structural and electronic characterization of this compound. By employing a systematic workflow of conformational searching and quantum chemical calculations, researchers can obtain valuable data on the molecule's stable conformations, geometric parameters, and spectroscopic properties. These theoretical insights are crucial for understanding its reactivity and for the rational design of new synthetic pathways and molecular entities in drug discovery and development. This guide provides the foundational methodologies and expected data frameworks to facilitate such computational investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Reactivity of C-Alkylated Dimethyl Malonates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethyl malonate and its C-alkylated derivatives are foundational building blocks in modern organic synthesis. Their unique reactivity, centered around the acidity of the α-carbon, enables the construction of complex carbon skeletons essential for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth examination of the theoretical principles governing the reactivity of C-alkylated dimethyl malonates. It covers the core reaction mechanisms, including enolate formation, alkylation, hydrolysis, and decarboxylation, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application in research and development.

Fundamental Principles of Reactivity

The synthetic utility of dimethyl malonate originates from the unique acidity of the methylene (CH₂) protons located alpha (α) to both carbonyl groups.

Acidity and Enolate Formation

The α-protons of dimethyl malonate exhibit a pKa of approximately 13, making them significantly more acidic than typical methylene protons.[1][2] This enhanced acidity is due to two primary factors:

-

Inductive Effect: The two adjacent electron-withdrawing ester groups pull electron density away from the α-carbon, weakening the C-H bonds.[3]

-

Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion, known as a malonate enolate, is highly stabilized. The negative charge is delocalized across the α-carbon and the two oxygen atoms of the carbonyl groups, distributing the charge and stabilizing the conjugate base.[1]

This stable enolate is a potent carbon nucleophile, forming the basis for the C-alkylation reaction.[4] Common bases for this deprotonation include sodium ethoxide (NaOEt) and sodium hydride (NaH).[1][5] It is a standard practice to use an alkoxide base that matches the ester's alcohol component (e.g., sodium methoxide for dimethyl malonate) to prevent transesterification, which could lead to a mixture of ester products.[6][7]

The C-Alkylation Reaction: Mechanism and Control

The nucleophilic malonate enolate readily reacts with electrophiles, most commonly alkyl halides, in a classic Sₙ2 reaction to form a new carbon-carbon bond.[4]

Mechanism of Alkylation

The reaction proceeds via a backside attack of the enolate carbanion on the alkyl halide, displacing the halide leaving group.[4] The efficiency of this step is governed by standard Sₙ2 reaction principles:

-

Substrate: The alkyl halide (R-X) should be a good Sₙ2 substrate. Reactivity follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they predominantly lead to E2 elimination byproducts.[5]

-

Leaving Group: A good leaving group is essential (I > Br > Cl).

Controlling Mono- vs. Di-alkylation

A key feature of the malonic ester synthesis is the ability to introduce one or two alkyl groups at the α-carbon.[7] Control is achieved primarily through stoichiometry.[8]

-

Mono-alkylation: Using one equivalent of base and one equivalent of the alkyl halide favors the formation of the mono-substituted product. A slight excess of the malonate ester can also be used to minimize dialkylation.[8]

-

Di-alkylation: To synthesize a di-substituted product, a second equivalent of base is added after the first alkylation is complete, generating a new enolate from the mono-alkylated malonate. This is followed by the addition of a second alkylating agent, which can be the same as or different from the first.[8]

A major challenge can be the separation of mono- and di-alkylated products, making stoichiometric control crucial for achieving high yields of the desired compound.[6]

Data on C-Alkylation Reactions

The following table summarizes representative conditions and yields for the C-alkylation of malonate esters, demonstrating the versatility of the reaction.

| Starting Ester | Alkyl Halide (R-X) | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Diethyl Malonate | Methyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl methylmalonate | 83% | [9] |

| Diethyl Malonate | Ethyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl ethylmalonate | 85% | [9] |

| Diethyl Malonate | n-Propyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl n-propylmalonate | 81% | [9] |

| Diethyl Malonate | Benzyl Chloride | NaOEt | Ethanol | Reflux | Diethyl benzylmalonate | ~80-90% | [9] |

| Dimethyl Malonate | n-Butyl Chloride | K₂CO₃ / TBAB | NMP | 110-120°C | Dimethyl di-n-butylmalonate | 78% | [10] |

Subsequent Reactivity of C-Alkylated Malonates

Once formed, C-alkylated dimethyl malonates are versatile intermediates. Their most common transformation is hydrolysis followed by decarboxylation, which constitutes the final steps of the classic malonic ester synthesis.[1][6]

Hydrolysis (Saponification)

The alkylated diester is converted to a substituted malonic acid through hydrolysis. This is typically achieved by saponification, which involves heating the ester with a strong base such as aqueous sodium hydroxide (NaOH), followed by acidification.[1][11] This step hydrolyzes both ester groups to form a 1,3-dicarboxylic acid.

Decarboxylation

Substituted malonic acids are β-dicarboxylic acids, which are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[4][12] The reaction proceeds through a concerted, six-membered cyclic transition state, which facilitates the cleavage of a C-C bond and formation of an enol intermediate.[13] This enol quickly tautomerizes to the more stable carboxylic acid product.[4] Computational studies on the parent malonic acid have calculated the energy barrier for this decarboxylation to be around 32 kcal/mol.[14]

Dialkyl-substituted malonic acids may require higher temperatures (e.g., heating neat above 150°C) to overcome steric hindrance and achieve decarboxylation.[13]

Experimental Protocols

Protocol for C-Alkylation of Diethyl Malonate

This protocol is adapted from a procedure for the synthesis of an Oxaprozin precursor.[15]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.

-

Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the stirred ethoxide solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[15]

-

Alkylation: Dissolve the desired alkyl halide (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).[15]

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude C-alkylated product.

Protocol for Hydrolysis and Decarboxylation

This protocol is a continuation of the synthesis of an Oxaprozin precursor.[15]

-

Hydrolysis: To the purified, C-alkylated malonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.

-

Reflux: Heat the mixture to reflux for 3-4 hours to facilitate the complete hydrolysis of both ester groups.[15]

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of 1-2. Gentle heating at this stage can facilitate the decarboxylation of the resulting malonic acid derivative.

-

Isolation: Cool the acidic solution in an ice bath to precipitate the final carboxylic acid product, which can then be collected by filtration.[15]

Logical Workflow Visualization

The entire malonic ester synthesis, from starting materials to the final product, represents a robust and sequential workflow. This process is fundamental in drug development for creating substituted carboxylic acids, which are common pharmacophores or key intermediates.[6][15]

References

- 1. benchchem.com [benchchem.com]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis stands as a pillar of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds and the preparation of a vast array of carboxylic acids and their derivatives. Its discovery in the late 19th century and subsequent evolution have profoundly impacted the landscape of chemical synthesis, particularly within the realm of drug discovery and development. This technical guide delves into the historical origins of this pivotal reaction, presents detailed experimental protocols from seminal works, and traces its evolution into a sophisticated tool for modern medicinal chemistry.

The Dawn of a New Synthetic Strategy: William Henry Perkin, Jr. and the Cycloalkanes

The journey of the malonic ester synthesis begins with the pioneering work of William Henry Perkin, Jr. While not the first to prepare a malonic ester, his investigations into the reactivity of diethyl malonate in the early 1880s laid the foundation for its synthetic utility. In a landmark 1883 paper, Perkin described the reaction of diethyl malonate with dihaloalkanes, leading to the formation of cyclic compounds. This was a significant achievement at a time when the synthesis of carbocyclic rings, particularly those smaller than six carbons, was a considerable challenge.[1]

His work on the synthesis of cyclobutane-1,1-dicarboxylic acid from diethyl malonate and trimethylene bromide (1,3-dibromopropane) is a classic example of the intramolecular variation of the malonic ester synthesis, now often referred to as the Perkin alicyclic synthesis.[1]

Core Reaction Mechanism

The malonic ester synthesis proceeds through a three-step sequence:

-

Deprotonation: The α-protons of the malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, typically sodium ethoxide, generates a resonance-stabilized enolate.

-

Alkylation: The resulting enolate acts as a nucleophile and undergoes an SN2 reaction with an alkyl halide, forming an alkylated malonic ester.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, usually by heating with aqueous acid or base. The resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final substituted acetic acid.

Experimental Protocols from Foundational Studies

To provide a practical understanding of the early applications of this synthesis, detailed experimental protocols for key historical syntheses are presented below.

Perkin's Synthesis of Cyclobutane-1,1-dicarboxylic Acid (1883)

This procedure is a representation of the method described by William Henry Perkin, Jr. for the intramolecular alkylation of diethyl malonate.

Experimental Protocol:

-

Preparation of Sodiomalonic Ester: In a suitable reaction vessel, dissolve metallic sodium in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction with Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation with Trimethylene Bromide: Gradually add trimethylene bromide to the solution of sodiomalonic ester. An exothermic reaction ensues.

-

Cyclization: Heat the reaction mixture under reflux to promote the intramolecular cyclization of the intermediate γ-bromopropylmalonic ester.

-

Hydrolysis: After the reaction is complete, hydrolyze the resulting diethyl cyclobutane-1,1-dicarboxylate by heating with aqueous sodium hydroxide.

-

Acidification and Isolation: Acidify the cooled reaction mixture with hydrochloric acid to precipitate the crude cyclobutane-1,1-dicarboxylic acid. The product can be purified by recrystallization from hot water or ethanol.

A Landmark Application in Medicinal Chemistry: The Synthesis of Barbiturates

The turn of the 20th century witnessed a pivotal application of the malonic ester synthesis that would shape the future of medicine. In 1902, German chemists Emil Fischer and Joseph von Mering utilized diethyl malonate to synthesize the first commercially successful barbiturate sedative, barbital, which they named Veronal.[2][3] Their discovery, published in 1903, involved the condensation of a dialkylated malonic ester with urea.[4][5][6] This marked the beginning of the era of barbiturate drugs, which became widely used as sedatives, hypnotics, and anticonvulsants.[1]

Synthesis of Diethylbarbituric Acid (Barbital/Veronal)

The following is a representative experimental protocol for the synthesis of barbital, based on the principles described by Fischer and von Mering.[2]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (11.5 g) in absolute ethanol (250 mL).

-

Formation of Diethyl Diethylmalonate: To the sodium ethoxide solution, add diethyl malonate (80 g). Subsequently, add ethyl iodide (two molar equivalents) portion-wise to the reaction mixture. Heat the mixture under reflux until the reaction is complete.

-

Condensation with Urea: To the cooled solution of diethyl diethylmalonate, add a solution of dry urea (30 g) in hot absolute ethanol (250 mL).

-

Cyclization: Heat the resulting mixture under reflux for several hours to facilitate the condensation and cyclization to form the sodium salt of barbital.

-

Isolation and Purification: After the reaction, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the crude diethylbarbituric acid. The product can be purified by recrystallization from hot water.

Quantitative Data from Historical Syntheses

The following table summarizes typical yields for the historical syntheses discussed. It is important to note that reported yields from the early 20th century can vary, and modern reproductions often achieve higher efficiencies.

| Synthesis | Reactants | Product | Typical Yield (%) | Reference Year |

| Perkin's Alicyclic Synthesis | Diethyl malonate, Trimethylene bromide, Sodium ethoxide | Cyclobutane-1,1-dicarboxylic acid | ~25-40 | 1883 |

| Fischer-von Mering Barbital Synthesis | Diethyl diethylmalonate, Urea, Sodium ethoxide | Diethylbarbituric acid (Barbital) | ~70-80 | 1903 |

Evolution and Key Modifications of the Malonic Ester Synthesis

Since its inception, the malonic ester synthesis has undergone numerous modifications and improvements, expanding its scope and applicability.

The Knoevenagel-Doebner Modification

A significant variation is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound like a malonic ester in the presence of a weak base. The Doebner modification of this reaction utilizes pyridine as a catalyst and solvent, which facilitates both the condensation and a subsequent decarboxylation when one of the activating groups is a carboxylic acid.

Tandem Alkylation-Cyclization Strategies

The intramolecular version of the malonic ester synthesis has been extensively developed to create a wide variety of cyclic and heterocyclic systems. By carefully choosing the dihaloalkane or other bifunctional electrophiles, chemists can construct complex ring systems in a single synthetic operation.

The Enduring Legacy in Drug Development

The malonic ester synthesis continues to be a cornerstone in the synthesis of pharmaceuticals. Its ability to introduce diverse substituents onto a core scaffold makes it an invaluable tool for generating libraries of compounds for drug screening and for the total synthesis of complex drug molecules.

Synthesis of Anticonvulsants

Beyond the early barbiturates, the malonic ester synthesis has been employed in the creation of modern anticonvulsant drugs. For example, it is a key step in some synthetic routes to Vigabatrin , an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.

Synthesis of Antibacterial Agents

The synthesis of Nalidixic acid , the first of the quinolone antibiotics, involves a step that utilizes a variation of the malonic ester synthesis to construct the core heterocyclic ring system.

Synthesis of Muscle Relaxants

The muscle relaxant Carisoprodol can be synthesized using a pathway that involves the alkylation of a malonic ester derivative to build the necessary carbon skeleton.

Visualizing the Core Processes

To further elucidate the fundamental relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: The three-step mechanism of the malonic ester synthesis.

Caption: Workflow for the synthesis of Barbital (Veronal).

Conclusion

From its serendipitous beginnings in the study of cyclic compounds to its central role in the birth of the pharmaceutical industry, the malonic ester synthesis has proven to be a remarkably versatile and enduring reaction. Its fundamental principles continue to be taught to every student of organic chemistry, and its practical applications are still being explored and expanded upon by researchers at the forefront of drug discovery. This guide has provided a glimpse into the rich history and technical underpinnings of this foundational reaction, underscoring its continued relevance in the modern chemical sciences.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Barbital - Wikipedia [en.wikipedia.org]

- 3. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biblio.com [biblio.com]

- 5. Ueber eine neue Klasse von Schlafmitteln. Contained in: Die Therapie der Gegenwart, pp. [97]-101. March 1903. by FISCHER, Herman Emil (1852-1919) & Joseph von MERING (1849-1908).: (1903) | Jeff Weber Rare Books [abebooks.com]

- 6. weberrarebooks.com [weberrarebooks.com]

The Versatile Synthon: A Technical Guide to Dimethyl 2-propylmalonate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-propylmalonate is a pivotal intermediate in organic synthesis, valued for its versatility as a building block in the construction of a wide array of complex molecular architectures. Its unique structural feature, an acidic α-hydrogen flanked by two ester groups, allows for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound. Detailed experimental protocols for its synthesis and subsequent reactions, including hydrolysis, decarboxylation, Knoevenagel condensation, Michael addition, and its application in the synthesis of pharmaceuticals, are presented. This document aims to serve as an in-depth resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. The following tables summarize its key properties and representative spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 14035-96-2 |

| Appearance | Colorless liquid |

| Boiling Point | 204.4 °C at 760 mmHg |

| Density | 1.037 g/cm³ |

| Refractive Index | 1.421 |

| Flash Point | 90.8 °C |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.74 (s, 6H), 3.35 (t, J=7.2 Hz, 1H), 1.95 (m, 2H), 1.35 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 52.5, 51.8, 32.9, 20.5, 13.7[1] |

| IR (Infrared) | Characteristic C=O stretching of ester at ~1730-1750 cm⁻¹, C-O stretching at ~1150-1250 cm⁻¹ |

| Mass Spec (MS) | M⁺ peak at m/z = 174 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide.[1]

Reaction Principle

The synthesis proceeds in two main steps:

-

Enolate Formation: The α-hydrogen of dimethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.

-

Nucleophilic Substitution (SN2): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, in this case, 1-bromopropane, via an SN2 mechanism to yield this compound.

Experimental Protocol

Materials:

-

Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol )

-

Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol )

-

1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) in mineral oil.

-

The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF (25 mL) and anhydrous THF (25 mL) are then added to the flask.[1]

-

The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (2.9 mL, 25.0 mmol) is added dropwise over 15 minutes, ensuring the temperature remains below 10 °C.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The formation of the sodium enolate is indicated by the cessation of hydrogen gas evolution.

-

The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.3 mL, 25.0 mmol) is added dropwise over 15 minutes.[1]

-

The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The reaction progress can be monitored by TLC or GC.[1]

-

After completion, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[1]

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

The crude product is purified by vacuum distillation to afford this compound as a colorless liquid. Expected yield is approximately 53%.[1]

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions of this compound

This compound serves as a versatile precursor for a variety of chemical transformations.

Hydrolysis and Decarboxylation

The ester groups of this compound can be hydrolyzed under basic conditions to yield 2-propylmalonic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording pentanoic acid.

Experimental Protocol (Adapted from general procedures):

Part A: Hydrolysis to 2-Propylmalonic Acid

-

In a round-bottom flask, dissolve this compound (10.0 g, 57.4 mmol) in ethanol (50 mL).

-

Add a solution of potassium hydroxide (8.0 g, 143 mmol) in water (20 mL).

-

Heat the mixture to reflux for 3 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water (50 mL) and acidify with concentrated hydrochloric acid to pH 1.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-propylmalonic acid.

Part B: Decarboxylation to Pentanoic Acid

-

Place the crude 2-propylmalonic acid in a distillation apparatus.

-

Heat the acid to 150-160 °C. Carbon dioxide will evolve.

-

Continue heating until gas evolution ceases.

-

Distill the resulting pentanoic acid.

References

High-Purity Dimethyl 2-Propylmalonate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the procurement, synthesis, and analysis of high-purity Dimethyl 2-propylmalonate, a critical building block in modern pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 14035-96-2), tailored for researchers, scientists, and professionals in the field of drug development. This document details the landscape of chemical suppliers, analytical methodologies for purity assessment, and detailed experimental protocols for its synthesis and purification.

Sourcing High-Purity this compound: A Comparative Overview

The procurement of high-purity this compound is a critical first step in many synthetic workflows, particularly in the pharmaceutical industry where impurity profiles can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). While many suppliers offer this chemical, the guaranteed purity and the analytical documentation provided can vary. Below is a comparative summary of typical specifications offered by various chemical suppliers.

| Supplier Type | Purity Specification | Analytical Methods Provided | Common Impurities | Notes |

| Major Chemical Suppliers | ≥98% to ≥99% (GC) | Certificate of Analysis (CoA) often available, detailing purity by Gas Chromatography (GC). May include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. | Unreacted starting materials (Dimethyl malonate, 1-bromopropane), over-alkylated products, residual solvents. | Reliable for research and development quantities. Purity is generally well-characterized. |

| Specialty & Custom Synthesis Labs | ≥99.5% or higher | Detailed CoA with GC-MS, HPLC, ¹H NMR, ¹³C NMR, and Karl Fischer (KF) for water content. Impurity profiling is often available upon request. | Specific process-related impurities, isomers, and trace metals. | Ideal for cGMP and clinical trial material manufacturing where high purity and detailed documentation are paramount. |

| Online Chemical Marketplaces | Varies (often listed as 99%) | CoA may or may not be readily available. Quality can be inconsistent between batches and suppliers. | Undisclosed impurities may be present. | Suitable for initial screening or non-critical applications, but thorough in-house analysis is recommended. |

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

The most common and well-established method for the synthesis of this compound is the malonic ester synthesis. This reaction involves the alkylation of dimethyl malonate with a propyl halide.

Materials:

-

Dimethyl malonate (≥99%)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

1-Bromopropane or 1-Iodopropane

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.05 equivalents) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

Dimethyl malonate (1.0 equivalent) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.

-

The reaction mixture is cooled back to 0 °C, and 1-bromopropane (1.1 equivalents) is added dropwise.

-

The reaction is then heated to reflux and monitored by TLC or GC until the starting malonate is consumed (typically 4-8 hours).

-

The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

High-Purity Purification: Fractional Vacuum Distillation

To achieve high purity (>99.5%), a fractional vacuum distillation is essential.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and vacuum adapter

-

Receiving flasks

-

Vacuum pump and vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-

The crude this compound is charged into the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed and insulated.

-

A vacuum is gradually applied to the system.

-

The heating mantle is slowly heated to bring the liquid to a gentle boil.

-

The distillation is carried out at a reduced pressure, collecting fractions at the appropriate boiling point (approx. 90-92 °C at 10 mmHg).

-

A forerun containing any low-boiling impurities is collected and discarded.

-

The main fraction of high-purity this compound is collected in a separate receiving flask.

-

The distillation is stopped before all the material in the distillation flask is vaporized to avoid the concentration of high-boiling impurities.

-

The purity of the collected fractions should be confirmed by GC analysis.

Quality Control and Analytical Methods

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

Expected Retention Time: Will vary based on the specific column and conditions, but the product should elute as a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.73 (s, 6H, 2 x -OCH₃)

-

δ 3.35 (t, J = 7.2 Hz, 1H, -CH(CO₂Me)₂)

-

δ 1.90 (m, 2H, -CH₂CH₂CH₃)

-

δ 1.35 (sextet, J = 7.4 Hz, 2H, -CH₂CH₂CH₃)

-

δ 0.92 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.8 (C=O)

-

δ 52.4 (-OCH₃)

-

δ 51.8 (-CH(CO₂Me)₂)

-

δ 32.6 (-CH₂CH₂CH₃)

-

δ 20.3 (-CH₂CH₂CH₃)

-

δ 13.8 (-CH₂CH₂CH₃)

-

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of high-purity this compound.

Role in Brivaracetam Synthesis

This compound is a key starting material in some synthetic routes to the antiepileptic drug Brivaracetam. The following diagram illustrates a simplified logical relationship in one such pathway.

Caption: Simplified logical pathway illustrating the role of this compound in Brivaracetam synthesis.

Methodological & Application

Synthesis of Dimethyl 2-propylmalonate: An Application Note and Protocol

Introduction

Dimethyl 2-propylmalonate is a valuable diester intermediate in organic synthesis, frequently utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is a classic example of the malonic ester synthesis, a robust method for carbon-carbon bond formation. This reaction proceeds via the alkylation of dimethyl malonate. The core mechanism involves the deprotonation of the acidic α-carbon of dimethyl malonate to form a stabilized enolate anion, which then acts as a nucleophile in a substitution reaction with a propyl halide.[1] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

| Property | Value |

| CAS Number | 14035-96-2 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Boiling Point | 204.4 °C at 760 mmHg |

| Density | 1.037 g/cm³ |

| Refractive Index | 1.421 |

Experimental Protocol

This protocol is adapted from established procedures for malonic ester alkylation.[2]

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride. Cool the mixture to 0 °C using an ice bath. While stirring, add dimethyl malonate dropwise via a dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[2]

-

Alkylation: Cool the reaction mixture back to 0 °C with an ice bath. Add 1-bromopropane dropwise. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers and wash sequentially with water and then brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-